molecular formula C30H47N B12745005 3-nonyl-N-(3-nonylphenyl)aniline CAS No. 2173176-21-9

3-nonyl-N-(3-nonylphenyl)aniline

Cat. No.: B12745005
CAS No.: 2173176-21-9
M. Wt: 421.7 g/mol
InChI Key: NBJDNCGUUVZUIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nonyl-N-(3-nonylphenyl)aniline typically involves the alkylation of aniline with nonylphenyl derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include nonylphenyl bromide and aniline, with a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-nonyl-N-(3-nonylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

3-nonyl-N-(3-nonylphenyl)aniline is widely used in scientific research due to its antioxidant properties. It is utilized in:

Mechanism of Action

The antioxidant effect of 3-nonyl-N-(3-nonylphenyl)aniline is primarily due to its ability to donate hydrogen atoms, which neutralize free radicals. This process prevents the oxidative degradation of polymers and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their activity, thereby protecting the material from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, ar-nonyl-N-(nonylphenyl): Similar structure but with different alkyl chain lengths.

    N-phenyl-1-naphthylamine: Another aromatic amine with antioxidant properties.

    N,N-diphenyl-p-phenylenediamine: Used as an antioxidant in rubber and plastics.

Uniqueness

3-nonyl-N-(3-nonylphenyl)aniline stands out due to its specific structure, which provides excellent thermal stability and resistance to oxidative degradation. Its unique combination of nonyl groups enhances its solubility and effectiveness in various polymer matrices, making it a preferred choice in industrial applications .

Properties

CAS No.

2173176-21-9

Molecular Formula

C30H47N

Molecular Weight

421.7 g/mol

IUPAC Name

3-nonyl-N-(3-nonylphenyl)aniline

InChI

InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3

InChI Key

NBJDNCGUUVZUIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC

physical_description

Liquid, Other Solid;  Other Solid;  Liquid

Origin of Product

United States

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